4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester
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Overview
Description
4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester is a boronic ester derivative that features an imidazole ring attached to a phenylboronic acid moiety, which is further esterified with pinacol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through a cyclization reaction involving glyoxal and ammonia.
Esterification: The final step involves esterification with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic ester can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives and substituted boronic esters, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound is explored for its potential as a boron carrier in neutron capture therapy.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmacological agent.
Industry: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the imidazole ring.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of an imidazole ring.
4-(3-(1H-Imidazol-1-yl)propyl)aminomethyl phenylboronic acid pinacol ester: Features a longer alkyl chain linking the imidazole ring to the boronic ester.
Uniqueness
4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester is unique due to the presence of the imidazole ring, which imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C15H19BN2O2 |
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Molecular Weight |
270.14 g/mol |
IUPAC Name |
5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-9-17-10-18-13/h5-10H,1-4H3,(H,17,18) |
InChI Key |
ZDBZECACXKTMSY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=CN3 |
Origin of Product |
United States |
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